molecular formula C22H24N2O4 B5913411 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913411
M. Wt: 380.4 g/mol
InChI Key: WAUSDMBLUFMVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s and has since gained attention for its potential applications in scientific research.

Mechanism of Action

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide activates PPARδ, which is a transcription factor involved in the regulation of energy metabolism. Activation of PPARδ leads to increased oxidative metabolism and the utilization of fatty acids for energy production. This results in improved endurance and muscle metabolism.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to increase endurance and improve muscle metabolism in animal studies. It has also been shown to improve lipid metabolism and reduce inflammation. However, further research is needed to fully understand the biochemical and physiological effects of 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to activate PPARδ in a selective manner. This allows for the specific study of the effects of PPARδ activation on energy metabolism and other physiological processes. However, one limitation is that 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential carcinogenic effects in animal studies, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of safer analogs with similar or improved effects on endurance and muscle metabolism. Another area of interest is the study of 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in combination with other compounds for potential synergistic effects. Additionally, further research is needed to fully understand the potential risks associated with 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide use in humans.

Synthesis Methods

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzylamine with 2-bromo-4-methylpentanoic acid, followed by cyclization and amidation reactions. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential applications in scientific research, particularly in the field of exercise physiology. Studies have demonstrated that 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide can increase endurance and improve muscle metabolism by activating PPARδ. It has also been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia.

properties

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-4-9-14-24-17-12-7-5-10-15(17)20(25)19(22(24)27)21(26)23-16-11-6-8-13-18(16)28-2/h5-8,10-13,25H,3-4,9,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUSDMBLUFMVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.